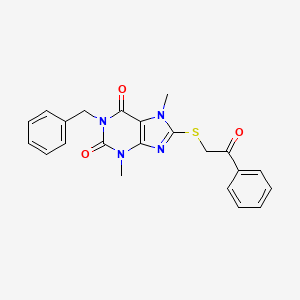

1-benzyl-3,7-dimethyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

1-benzyl-3,7-dimethyl-8-phenacylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-24-18-19(23-21(24)30-14-17(27)16-11-7-4-8-12-16)25(2)22(29)26(20(18)28)13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVROAZMIAKBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,7-dimethyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

Introduction of Benzyl and Methyl Groups: Benzyl and methyl groups can be introduced via alkylation reactions using benzyl halides and methyl iodide, respectively.

Thioether Formation: The phenylethylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,7-dimethyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The benzyl and phenylethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenated compounds, nucleophiles such as thiols or amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Compounds with different functional groups replacing the benzyl or phenylethylthio groups.

Scientific Research Applications

1-benzyl-3,7-dimethyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-3,7-dimethyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Position 7 Substitution

- Target Compound : 7-Benzyl group (rigid aromatic substituent) .

- Analog: 1,3-Dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione . Substituent: 7-(3-Phenylpropyl) (flexible aliphatic chain with terminal phenyl).

Position 8 Substitution

- Target Compound : 8-((2-Oxo-2-phenylethyl)thio) (thioether with ketone and phenyl) .

- Analog 1 : 7-Benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione .

- Substituent: 8-(Isopentylthio) (branched alkyl chain).

- Impact: Reduced polarity and lack of aromatic interactions compared to the target compound’s phenyl-ketone moiety.

- Analog 2: 1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6(3H,7H)-dione . Substituent: 8-(Trifluoropropyl) (electron-withdrawing CF₃ group).

- Analog 3: 8-(Methylsulfonyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione . Substituent: 8-(Methylsulfonyl) (polar sulfonyl group).

Physicochemical Properties

Biological Activity

1-benzyl-3,7-dimethyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that combines features of both purine and thioether moieties, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-benzyl-3,7-dimethyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is , with a molecular weight of 420.5 g/mol. The compound's structure includes a benzyl group and a thioether linkage that may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4O3S |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 919020-58-9 |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anti-cancer agent. The following sections summarize key findings from the literature regarding its pharmacological effects.

Anti-inflammatory Activity

Recent studies have indicated that purine derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:

- Inhibition of COX Enzymes :

- Compounds similar to 1-benzyl-3,7-dimethyl-8-thio-purines have demonstrated IC50 values against COX enzymes ranging from 19 to 42 μM, indicating moderate potency in inhibiting inflammation pathways .

- The presence of electron-donating groups in the structure enhances this activity, suggesting a structure–activity relationship (SAR) that could be explored further for optimization.

Anticancer Potential

The compound's potential as an anticancer agent has also been explored:

- Cell Proliferation Inhibition :

- In vitro studies have shown that purine derivatives can inhibit cell proliferation in various cancer cell lines such as HeLa and HCT116. For example, certain analogs exhibited IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Additionally, these compounds have been noted for their selective inhibition of CDK2 over CDK9, suggesting a targeted approach to cancer therapy.

Case Studies and Research Findings

Several case studies highlight the biological activities associated with similar compounds:

- Study on Anti-inflammatory Effects :

- Cancer Cell Line Studies :

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-3,7-dimethyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione, and how can purity be maximized?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols:

- Step 1: Start with a purine-2,6-dione core and introduce substituents via nucleophilic substitution or coupling reactions. For example, the benzyl group at position 1 can be added using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: The thioether linkage at position 8 is formed via reaction with 2-oxo-2-phenylethyl thiol in the presence of a coupling agent (e.g., DCC) .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reactions via TLC and confirm structures using NMR and HRMS .

Q. How can the structural integrity of the compound be validated post-synthesis?

Methodological Answer:

- Spectroscopic Analysis:

- X-ray Crystallography: Resolve 3D conformation to confirm steric effects of the 2-oxo-2-phenylethylthio group, which may influence biological activity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported enzyme inhibition data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay Optimization:

- Enzyme Source: Standardize enzyme batches (e.g., recombinant human kinases) to minimize variability .

- Controls: Include positive controls (e.g., staurosporine for kinase assays) and negative controls (DMSO solvent).

- Orthogonal Assays: Combine enzymatic assays (e.g., fluorescence-based ADP-Glo™) with cellular assays (e.g., Western blotting for phospho-targets) to validate target engagement .

- Data Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess statistical significance (p < 0.05 via ANOVA) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (e.g., between the purine-dione core and conserved lysine residues) and hydrophobic contacts with the benzyl group .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .

Methodological Considerations for Contradictory Data

- Batch Variability: Differences in synthetic batches (e.g., residual solvents) can alter bioactivity. Use QC/QA protocols (HPLC, elemental analysis) for consistency .

- Biological Context: Cell line-specific effects (e.g., overexpression of efflux pumps) may explain divergent cytotoxicity results. Use isogenic cell lines or CRISPR-edited models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.